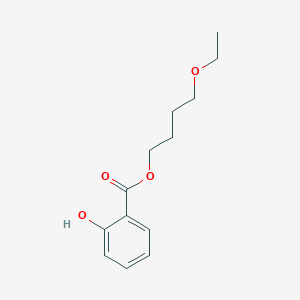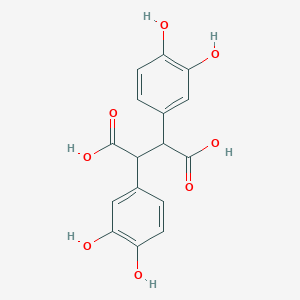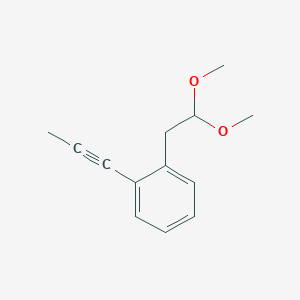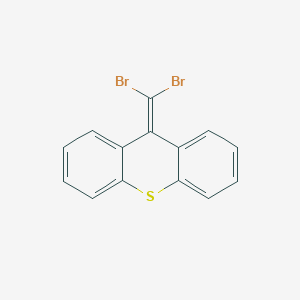
4-Ethoxybutyl 2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxybutyl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with 4-ethoxybutanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-Hydroxybenzoic acid+4-EthoxybutanolH2SO44-Ethoxybutyl 2-hydroxybenzoate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethoxybutyl 2-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 2-hydroxybenzoic acid and 4-ethoxybutanol.
Oxidation: The ethoxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The hydroxyl group on the benzene ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products:
Hydrolysis: 2-Hydroxybenzoic acid and 4-ethoxybutanol.
Oxidation: 4-Ethoxybutanoic acid or 4-ethoxybutanal.
Substitution: Nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-Ethoxybutyl 2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive esters.
Medicine: Explored for its potential use in drug formulations, particularly in topical applications due to its ester linkage which can enhance skin penetration.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of 4-Ethoxybutyl 2-hydroxybenzoate is primarily related to its ability to interact with biological membranes and proteins. The ester linkage allows it to penetrate lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the hydroxyl group on the benzene ring can form hydrogen bonds with proteins, affecting their structure and activity.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-hydroxybenzoate (Methyl salicylate): Commonly used in topical analgesics and has a similar ester structure.
Ethyl 2-hydroxybenzoate (Ethyl salicylate): Used in perfumes and flavorings, also shares the ester linkage.
Butyl 2-hydroxybenzoate (Butyl salicylate): Utilized in sunscreens and cosmetics for its UV-absorbing properties.
Uniqueness: 4-Ethoxybutyl 2-hydroxybenzoate is unique due to its longer ethoxybutyl chain, which can influence its solubility, permeability, and overall bioactivity compared to shorter-chain esters like methyl or ethyl salicylate. This makes it particularly interesting for applications requiring enhanced skin penetration or specific solubility characteristics.
Eigenschaften
CAS-Nummer |
675836-33-6 |
|---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
4-ethoxybutyl 2-hydroxybenzoate |
InChI |
InChI=1S/C13H18O4/c1-2-16-9-5-6-10-17-13(15)11-7-3-4-8-12(11)14/h3-4,7-8,14H,2,5-6,9-10H2,1H3 |
InChI-Schlüssel |
GEJMBQSGGXUZCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCCOC(=O)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl-](/img/structure/B12527284.png)


![4-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B12527297.png)

![1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]-](/img/structure/B12527301.png)
![(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12527309.png)
![N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide](/img/structure/B12527314.png)



![tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12527346.png)
![1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527347.png)

